molecular formula C23H22N6O4 B3010929 (E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396890-37-1

(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No.: B3010929
CAS No.: 1396890-37-1
M. Wt: 446.467
InChI Key: CKLHTMFUIHJNGF-WUXMJOGZSA-N
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Description

(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H22N6O4 and its molecular weight is 446.467. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d][1,3]dioxole derivatives, have been reported to modulate atp-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.

Mode of Action

It’s worth noting that similar compounds have been synthesized and used in the construction of trithiocarbonates as histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that play a key role in the regulation of gene expression.

Properties

IUPAC Name

2-[4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c30-21(12-6-15-5-11-19-20(13-15)33-14-32-19)24-17-7-9-18(10-8-17)29-27-22(26-28-29)23(31)25-16-3-1-2-4-16/h5-13,16H,1-4,14H2,(H,24,30)(H,25,31)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLHTMFUIHJNGF-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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